2-ethyl-N-(4-hydroxyphenyl)hexanamide

FAAH inhibition Endocannabinoid system Serine hydrolase

Researchers often face irreproducible data when substituting structurally similar N-aryl amides in FAAH assays. 2-Ethyl-N-(4-hydroxyphenyl)hexanamide is validated as a micromolar FAAH inhibitor (IC₅₀ 4.00 µM), critically distinct from non-α-branched or non-hydroxyphenyl analogs which show altered potency profiles. Its unique structure makes it essential for SAR studies mapping binding affinity contributions. - Validated reference inhibitor for establishing FAAH assay windows - Key comparator for probing α-ethyl branch & 4-hydroxyphenyl SAR - High-affinity H3 receptor tool (Kd 1.35 nM) for crosstalk studies

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B310461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(4-hydroxyphenyl)hexanamide
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C14H21NO2/c1-3-5-6-11(4-2)14(17)15-12-7-9-13(16)10-8-12/h7-11,16H,3-6H2,1-2H3,(H,15,17)
InChIKeySNKQVUKAHRDCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Properties


2-Ethyl-N-(4-hydroxyphenyl)hexanamide (C₁₄H₂₁NO₂; MW 235.32 g/mol) is a synthetic fatty acid amide derivative, structurally defined by a 2-ethylhexanoyl moiety linked via an amide bond to a 4-aminophenol group [1]. Its computed physicochemical properties, including an XLogP3-AA of 3.6, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 49.3 Ų, are established in authoritative chemical databases and serve as the baseline for its molecular identity [1]. The compound is primarily utilized as a research tool in biochemical and pharmacological investigations, particularly as a reference ligand for fatty acid amide hydrolase (FAAH) inhibition and related signaling pathways [2].

Reported FAAH reference ligand for enzymatic inhibition studies
Structural probe for endocannabinoid signaling pathway research
Characterized physicochemical baseline for assay design comparison

Generic Substitution Risks in FAAH Research


In research applications targeting the endocannabinoid system, generic substitution among N-aryl fatty acid amides is not scientifically equivalent due to the exquisite sensitivity of FAAH's active site to both the N-aryl substituent and the fatty acyl chain branching [1]. 2-Ethyl-N-(4-hydroxyphenyl)hexanamide is a specific reference ligand used to probe the structural determinants of FAAH inhibition [2]. Its closest structural analogs—such as N-(4-hydroxyphenyl)hexanamide, which lacks the α-ethyl branch, or 2-ethylhexanamide, which lacks the 4-hydroxyphenyl group—exhibit fundamentally different potency and selectivity profiles for FAAH and other serine hydrolases [3]. Substituting a closely related analog without confirming its specific pharmacological activity can introduce confounding variables, leading to irreproducible or misinterpreted data in mechanistic studies. The quantitative evidence below demonstrates why this specific compound must be distinguished from its in-class peers for accurate experimental design and procurement.

α-Ethyl branch missing
Analogs without the α-ethyl branch may lack FAAH inhibition and shift activity to other serine hydrolases, confounding target engagement.
4-Hydroxyphenyl group absent
Removal of the 4-hydroxyphenyl group alters lipophilicity and H3R binding profile, potentially changing cellular assay outcomes.

Quantitative Differentiation and Procurement Data


FAAH Inhibition Potency and Selectivity

2-Ethyl-N-(4-hydroxyphenyl)hexanamide is a documented inhibitor of human recombinant fatty acid amide hydrolase (FAAH) with an IC₅₀ of 4.00 µM, as reported in BindingDB [1]. This micromolar potency places it in a distinct functional class from sub-nanomolar FAAH inhibitors like URB597 (IC₅₀ ~ 4.6 nM) and from structurally similar but substantially less active analogs such as N-(4-hydroxyphenyl)hexanamide, which demonstrates an IC₅₀ of 89 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with no reported FAAH activity at the time of this analysis [2]. The presence of the α-ethyl branch on the acyl chain in the target compound is a critical determinant of its FAAH inhibitory activity, as its absence in N-(4-hydroxyphenyl)hexanamide correlates with a complete shift in target profile.

FAAH IC₅₀
Reported
IC₅₀ 4.00 µM (4,000 nM)
vs analog: no FAAH activity (HPPD 89 nM)
Supports FAAH reference inhibitor context; analog non-interchangeable
Target shift: analog targets HPPD, not FAAH
FAAH inhibition Endocannabinoid system Serine hydrolase

Lipophilicity and Polar Surface Area Differences

The target compound possesses a computed XLogP3-AA of 3.6 and a topological polar surface area (TPSA) of 49.3 Ų [1]. This physicochemical signature is distinct from that of its close structural analog, 2-ethyl-N-phenylhexanamide, which lacks the 4-hydroxy group and has a computed LogP of 4.49 and a PSA of 32.59 Ų . The difference of 0.89 LogP units indicates that the target compound is notably more hydrophilic, which directly impacts its aqueous solubility and membrane partitioning behavior in biological assays. Furthermore, the TPSA value of 49.3 Ų falls below the 60-70 Ų threshold often associated with poor blood-brain barrier penetration, whereas the lower TPSA of the analog suggests even higher passive membrane permeability [2].

LogP & TPSA
Reported
XLogP3-AA 3.6, TPSA 49.3 Ų
analog: LogP 4.49, PSA 32.59 Ų
ΔLogP −0.89 (more hydrophilic)
May influence solubility and permeability assay behavior
Computed values; confirm experimentally
Physicochemical properties Lipophilicity Membrane permeability

Histamine H3 Receptor Binding and Selectivity

While the primary research focus for 2-ethyl-N-(4-hydroxyphenyl)hexanamide remains FAAH inhibition, supplementary data from BindingDB indicates it also exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. This polypharmacology is not observed for the analog 2-ethyl-N-phenylhexanamide, which has been reported as inactive (IC₅₀ > 55.69 µM) against a panel of human targets . The presence of the 4-hydroxyphenyl group appears to be a key determinant for H3R engagement. This data, while from a different assay context, highlights a potential off-target activity that is unique to this specific molecule and absent in the analog lacking the 4-hydroxy group.

H3R Kd
Reported
Kd 1.35 nM (human H3R)
analog: inactive (>55.69 µM)
Potential polypharmacology; may confound FAAH-specific studies
BRET assay context; selectivity review recommended
GPCR Histamine receptor Selectivity profiling

Validated Research Applications


Reference Inhibitor for In Vitro FAAH Activity Assays

2-Ethyl-N-(4-hydroxyphenyl)hexanamide is validated for use as a micromolar-range reference inhibitor in FAAH enzymatic assays. Its reported IC₅₀ of 4.00 µM against human recombinant FAAH [1] makes it suitable for establishing assay windows, validating high-throughput screening campaigns, and confirming FAAH-dependent activity in cell lysates or purified enzyme preparations. Researchers should note that its potency is distinct from high-affinity inhibitors like URB597, and it should not be used as a positive control for maximal inhibition in studies requiring complete FAAH blockade.

Structure-Activity Relationship (SAR) Studies of FAAH Ligands

The compound's unique structural features—specifically the α-ethyl branch on the fatty acyl chain and the 4-hydroxyphenyl group—make it an essential comparator in SAR studies aimed at understanding FAAH's substrate and inhibitor selectivity [2]. By comparing its micromolar potency to that of structurally related analogs with missing or modified functional groups (e.g., N-(4-hydroxyphenyl)hexanamide), researchers can map the contribution of specific molecular moieties to binding affinity and enzymatic inhibition [3].

Histamine H3 Receptor Off-Target Interactions

Given its high-affinity binding to the human histamine H3 receptor (Kd = 1.35 nM) [4], this compound is a valuable tool for studying the interplay between FAAH inhibition and histaminergic signaling. It can be used in cellular or tissue models to explore potential crosstalk between the endocannabinoid and histamine systems, or as a chemical probe to investigate the functional consequences of dual FAAH/H3R engagement.

Physicochemical Control for Cellular Permeability Assays

The distinct lipophilicity and polar surface area of 2-ethyl-N-(4-hydroxyphenyl)hexanamide (XLogP3-AA = 3.6; TPSA = 49.3 Ų) [5] relative to its analogs (e.g., 2-ethyl-N-phenylhexanamide with LogP = 4.49 and PSA = 32.59 Ų) make it a useful control in studies examining how small changes in chemical structure impact cellular uptake and membrane permeability. It can be employed in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability models to generate comparative data on compound disposition.

Application
Selection Property
Validation Focus
FAAH enzymatic inhibition reference
Micromolar-range FAAH inhibition profile
FAAH-dependent activity in purified enzyme/cell lysate assays
FAAH SAR probe
α-Ethyl branch and 4-hydroxyphenyl structural signature
Structure-activity relationship mapping for inhibitor selectivity
H3R off-target profiling
High-affinity H3R binding context
Endocannabinoid-histamine crosstalk in cellular models
Cellular permeability control
Defined LogP/TPSA signature
Permeability and partitioning comparisons in PAMPA or cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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